Nor Verapamil-d6 Hydrochloride
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Overview
Description
Nor Verapamil-d6 Hydrochloride is a deuterated metabolite of Verapamil, a well-known calcium channel blocker. This compound is primarily used in scientific research due to its unique properties, which include the presence of deuterium atoms. The deuterium labeling allows for more precise tracking and analysis in various biochemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nor Verapamil-d6 Hydrochloride involves the deuteration of Norverapamil. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The reaction conditions often require a deuterium source, such as deuterated solvents or reagents, and may involve catalytic hydrogenation under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. Techniques such as high-performance liquid chromatography (HPLC) are employed to verify the deuterium incorporation and overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Nor Verapamil-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions may be used to modify the compound’s structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound for specific research purposes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often used in further research to study the compound’s pharmacokinetics and pharmacodynamics .
Scientific Research Applications
Nor Verapamil-d6 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in cellular studies to understand calcium channel interactions.
Medicine: Utilized in pharmacological research to study drug metabolism and interactions.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Nor Verapamil-d6 Hydrochloride exerts its effects by inhibiting L-type calcium channels. This inhibition occurs through binding to the alpha-1 subunit of the calcium channel, which is highly expressed in vascular smooth muscle and myocardial tissue. This binding reduces calcium influx, leading to decreased vascular resistance and myocardial contractility .
Comparison with Similar Compounds
Similar Compounds
Verapamil Hydrochloride: The parent compound, widely used as a calcium channel blocker.
Norverapamil: The non-deuterated form of Nor Verapamil-d6 Hydrochloride.
Diltiazem: Another calcium channel blocker with a different chemical structure but similar pharmacological effects
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies. This makes it particularly valuable in research settings where detailed tracking of the compound is required .
Properties
Molecular Formula |
C26H37ClN2O4 |
---|---|
Molecular Weight |
483.1 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/i1D3,2D3; |
InChI Key |
OEAFTRIDBHSJDC-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Canonical SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Origin of Product |
United States |
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